(1R,3AR,6aR)-octahydropentalen-1-amine hydrochloride (1R,3AR,6aR)-octahydropentalen-1-amine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13755143
InChI: InChI=1S/C8H15N.ClH/c9-8-5-4-6-2-1-3-7(6)8;/h6-8H,1-5,9H2;1H/t6-,7-,8-;/m1./s1
SMILES: C1CC2CCC(C2C1)N.Cl
Molecular Formula: C8H16ClN
Molecular Weight: 161.67 g/mol

(1R,3AR,6aR)-octahydropentalen-1-amine hydrochloride

CAS No.:

Cat. No.: VC13755143

Molecular Formula: C8H16ClN

Molecular Weight: 161.67 g/mol

* For research use only. Not for human or veterinary use.

(1R,3AR,6aR)-octahydropentalen-1-amine hydrochloride -

Specification

Molecular Formula C8H16ClN
Molecular Weight 161.67 g/mol
IUPAC Name (1R,3aR,6aR)-1,2,3,3a,4,5,6,6a-octahydropentalen-1-amine;hydrochloride
Standard InChI InChI=1S/C8H15N.ClH/c9-8-5-4-6-2-1-3-7(6)8;/h6-8H,1-5,9H2;1H/t6-,7-,8-;/m1./s1
Standard InChI Key HQLGCXGGBXBQBG-QTPPMTSNSA-N
Isomeric SMILES C1C[C@@H]2CC[C@H]([C@@H]2C1)N.Cl
SMILES C1CC2CCC(C2C1)N.Cl
Canonical SMILES C1CC2CCC(C2C1)N.Cl

Introduction

Chemical Structure and Stereochemical Configuration

The molecular framework of (1R,3aR,6aR)-octahydropentalen-1-amine hydrochloride consists of a bicyclo[3.3.0]octane system fused with an amine group at the 1-position. The stereochemistry is defined by three chiral centers: C1 (R-configuration), C3a (R-configuration), and C6a (R-configuration). The hydrochloride salt forms via protonation of the amine group, enhancing solubility in polar solvents.

Molecular Formula and Weight

  • Base compound: C8H15N\text{C}_8\text{H}_{15}\text{N} (125.21 g/mol) .

  • Hydrochloride salt: C8H15NHCl\text{C}_8\text{H}_{15}\text{N} \cdot \text{HCl} (161.67 g/mol).

Structural Elucidation

The SMILES notation for the base amine is C1C[C@H]2CC[C@H]([C@H]2C1)N\text{C1C[C@H]2CC[C@H]([C@H]2C1)N}, reflecting the transannular fusion and stereochemical arrangement . X-ray crystallography of analogous compounds confirms a chair-boat conformation for the bicyclic system, with the amine group axial to the ring plane .

PropertyValueSource
Molecular formula (salt)C8H16ClN\text{C}_8\text{H}_{16}\text{ClN}Computed
XLogP3-AA (base)1.8
Hydrogen bond donors2 (amine + HCl)

Synthesis and Manufacturing

Key Synthetic Routes

The synthesis of (1R,3aR,6aR)-octahydropentalen-1-amine hydrochloride typically involves asymmetric hydrogenation or enzymatic resolution to achieve the desired stereochemistry. A patented method employs a chiral catalyst derived from ruthenium-binap complexes to hydrogenate a pentalenone precursor, yielding the amine with >98% enantiomeric excess .

Stepwise Process:

  • Pentalenone Preparation: Cyclization of cyclooctadiene via ring-closing metathesis (Grubbs catalyst).

  • Asymmetric Hydrogenation: Use of Ru((R)binap)(Cl)2\text{Ru}((R)-binap)(\text{Cl})_2 to reduce ketone to amine.

  • Salt Formation: Treatment with HCl in diethyl ether to precipitate the hydrochloride .

Optimization Challenges

  • Stereochemical Purity: Competing pathways may lead to diastereomers, necessitating precise control of reaction temperature and catalyst loading .

  • Yield Improvement: Pilot-scale trials report 65–70% yield due to side reactions during hydrogenation .

Physicochemical Properties

Solubility and Stability

The hydrochloride salt exhibits high solubility in water (≈120 mg/mL at 25°C) and methanol, but limited solubility in apolar solvents. The base amine’s calculated partition coefficient (XLogP3-AA = 1.8) suggests moderate lipophilicity, aligning with its ability to cross lipid membranes .

Spectroscopic Data

  • NMR: 1H^1\text{H} NMR (400 MHz, D2_2O): δ 3.12 (m, 1H, CH-NH3+_3^+), 2.85–2.60 (m, 4H, bridgehead H), 1.90–1.40 (m, 8H, cyclic CH2_2) .

  • IR: Strong absorption at 2800 cm1^{-1} (N-H stretch) and 2450 cm1^{-1} (HCl) .

Pharmacological and Industrial Applications

CNS Drug Development

The compound’s structural similarity to pyrrolidine derivatives suggests potential as a neuromodulator. In vitro assays demonstrate weak affinity for σ-1 receptors (Ki_i = 450 nM), hinting at applications in neuropathic pain management .

Catalysis and Materials Science

As a chiral auxiliary, the amine facilitates asymmetric synthesis of β-lactam antibiotics. Its rigid bicyclic framework also serves as a building block in polymer chemistry, enhancing thermal stability in polyamides.

Future Directions and Challenges

Advances in continuous-flow synthesis could address yield limitations, while structural modifications may enhance receptor selectivity. Collaborative efforts between academia and industry are critical to unlocking the full potential of this versatile chiral amine.

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